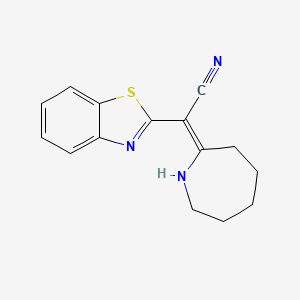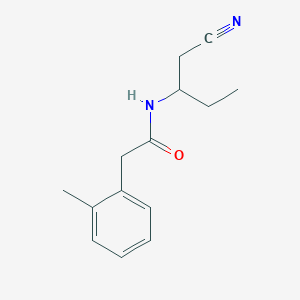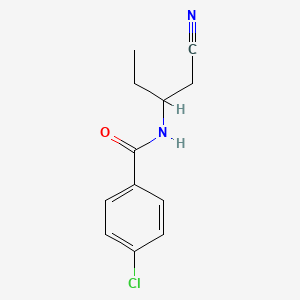
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of specific protein targets. It has been shown to interact with the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting the activity of CK2, 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide could potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which could potentially lead to the development of new anticancer drugs. It has also been shown to have an effect on neurotransmitter activity, which could potentially lead to the development of new treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide in lab experiments include its potential as a modulator of specific protein targets, its ability to inhibit the growth of cancer cells, and its potential as a modulator of neurotransmitter activity. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic drug for cancer and neurological disorders, and the development of new synthesis methods that could make it more accessible for research purposes. Additionally, further studies could explore its potential as a modulator of other protein targets, which could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 1-bromo-2-methylpyrrole with butyronitrile. The resulting product is then subjected to a series of reactions involving various reagents such as sodium hydride, hydrochloric acid, and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific protein targets, which could lead to the development of new therapeutic drugs. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter activity, which could lead to the development of new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-3-9(4-5-13)14-11(16)10-6-8(12)7-15(10)2/h6-7,9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKZIHLELJGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)


![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)